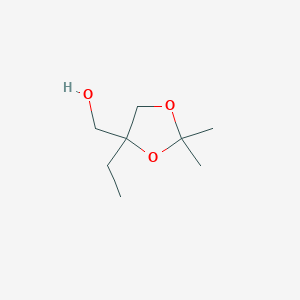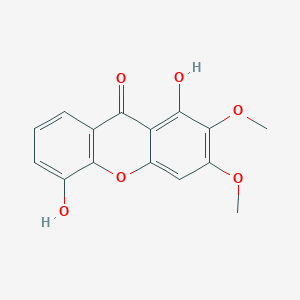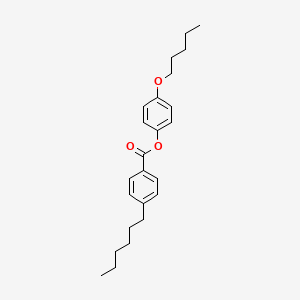
4-(Pentyloxy)phenyl 4-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 4-hexylbenzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-hexylbenzoate typically involves the esterification reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-hexylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-hexylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding alcohol and carboxylic acid. This reaction is often facilitated by esterases or lipases in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar in structure but with different alkyl chain lengths.
4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Contains a cyclohexyl group, adding rigidity to the structure.
Uniqueness
4-(Pentyloxy)phenyl 4-hexylbenzoate is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physical and chemical properties. Its structural flexibility and reactivity make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
53132-13-1 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-8-10-20-11-13-21(14-12-20)24(25)27-23-17-15-22(16-18-23)26-19-9-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
OIZPXTLLNFDPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
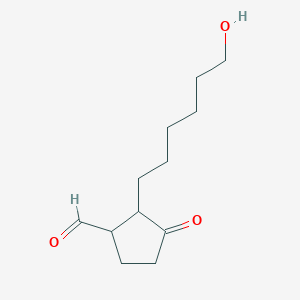


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
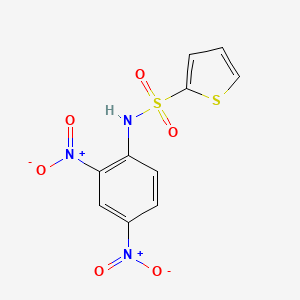

![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
